Copiktra

Description

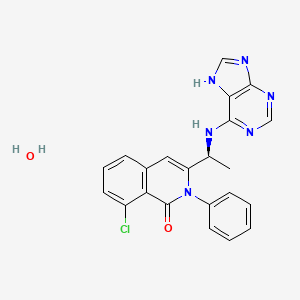

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1386861-49-9 |

|---|---|

Molecular Formula |

C22H19ClN6O2 |

Molecular Weight |

434.884 |

IUPAC Name |

(S)-3-(1-((9H-purin-6-yl)amino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one hydrate |

InChI |

InChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1 |

InChI Key |

FQLHRUBTGKTKPZ-ZOWNYOTGSA-N |

SMILES |

O=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IPI145; IPI 145; IPI-145. INK1197; INK 1197; INK-1197; Duvelisib; Copiktra; Duvelisib hydrate |

Origin of Product |

United States |

Foundational & Exploratory

Duvelisib's Mechanism of Action in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] In B-cell malignancies like chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), the PI3K signaling pathway is frequently hyperactivated, driving cell growth, proliferation, and survival.[2] Duvelisib's targeted inhibition of both PI3K-δ and PI3K-γ offers a dual-pronged approach: directly targeting the malignant B-cells and modulating the supportive tumor microenvironment.[3][4]

Core Mechanism of Action: Dual PI3K-δ and PI3K-γ Inhibition

Duvelisib competitively and reversibly binds to the ATP-binding pocket of the p110 catalytic subunits of PI3K-δ and PI3K-γ.[5] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The blockade of PIP3 generation leads to the subsequent inhibition of downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][5]

Direct (Cell-Autonomous) Effects via PI3K-δ Inhibition

The PI3K-δ isoform is predominantly expressed in leukocytes and is a key component of the B-cell receptor (BCR) signaling pathway.[1] By inhibiting PI3K-δ, duvelisib directly:

-

Disrupts BCR Signaling: Abrogates survival signals emanating from the BCR, leading to reduced cellular proliferation and increased apoptosis of malignant B-cells.[1][5]

-

Inhibits Downstream Effectors: Leads to decreased phosphorylation and activation of key downstream proteins such as AKT, mTOR, and S6 kinase, which are critical for cell growth and survival.[5][6]

-

Overcomes Resistance: Has demonstrated the ability to overcome survival signals in CLL cells with mutations that confer resistance to other therapies, such as the BTK C481S mutation that causes resistance to ibrutinib.[5]

Tumor Microenvironment Modulation via PI3K-γ Inhibition

The PI3K-γ isoform is primarily expressed in T-cells and myeloid cells and plays a crucial role in chemokine signaling and inflammation.[1] By inhibiting PI3K-γ, duvelisib modulates the tumor microenvironment by:

-

Disrupting Chemokine Signaling: It interferes with the migration of malignant B-cells towards chemokines like CXCL12 and CXCL13, which are crucial for their homing to protective lymphoid tissues.[7][8]

-

Altering Immune Support Cells: Inhibition of PI3K-γ reduces the differentiation and migration of tumor-supportive cells, such as M2 tumor-associated macrophages and regulatory T-cells, within the tumor microenvironment.[3][9] This disrupts the network of non-cancerous cells that are essential for the survival and proliferation of malignant B-cells.[4]

-

Reducing Pro-survival Cytokines: Duvelisib has been shown to decrease the secretion of chemokines like CCL3 and CCL4 by CLL cells following BCR stimulation.[5]

The dual inhibition of both PI3K-δ and PI3K-γ provides a more comprehensive blockade of the signaling pathways essential for both the malignant cells and their supportive microenvironment.[7] Preclinical models have suggested that this dual inhibition results in more potent anti-tumor activity than inhibiting either isoform alone.[9][10]

References

- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 5. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma - Personalized Medicine in Oncology [personalizedmedonc.com]

- 8. Duvelisib for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]

- 10. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Core Signaling Pathway of Copiktra (Duvelisib), a Dual PI3K-δ and PI3K-γ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copiktra (duvelisib) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1] This targeted therapy has demonstrated significant clinical activity in certain hematologic malignancies by potently and selectively disrupting key signaling pathways essential for the proliferation and survival of malignant B-cells and modulating the tumor microenvironment.[2] This technical guide provides a comprehensive overview of the PI3K-δ and PI3K-γ signaling pathways, the mechanism of action of duvelisib, quantitative data from pivotal preclinical and clinical studies, and detailed experimental protocols for assessing the drug's pharmacodynamic effects.

The PI3K-δ and PI3K-γ Signaling Pathways in Hematologic Malignancies

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] In many B-cell malignancies, this pathway is constitutively active, driving oncogenesis. The class I PI3K isoforms, particularly PI3K-δ and PI3K-γ, play non-redundant roles in this process.

PI3K-δ Signaling in Malignant B-cells:

PI3K-δ is predominantly expressed in leukocytes and is a crucial component of the B-cell receptor (BCR) signaling pathway.[4] Upon BCR activation, PI3K-δ is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT phosphorylates a plethora of substrates, leading to:

-

Increased Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of pro-survival transcription factors like NF-κB.

-

Enhanced Cell Proliferation: By promoting cell cycle progression through the regulation of cyclin-dependent kinases (CDKs) and their inhibitors.

-

Metabolic Reprogramming: To support the high energetic demands of rapidly dividing cancer cells.

PI3K-γ Signaling in the Tumor Microenvironment:

While PI3K-δ is central to the malignant B-cell itself, PI3K-γ is primarily expressed in myeloid cells and T-cells and plays a key role in shaping a supportive tumor microenvironment.[4] PI3K-γ signaling is activated by G-protein coupled receptors (GPCRs) in response to chemokines and cytokines. This leads to:

-

Immune Suppression: By promoting the differentiation of immunosuppressive M2-polarized macrophages and regulatory T-cells (Tregs).

-

Tumor Cell Trafficking and Homing: By mediating the migration of malignant B-cells to protective niches within the lymph nodes and bone marrow.

-

Secretion of Pro-survival Factors: By stimulating the release of cytokines and chemokines from stromal cells that support tumor growth.

Mechanism of Action of this compound (Duvelisib)

This compound is a potent inhibitor of both PI3K-δ and PI3K-γ, thereby exerting a dual-pronged attack on B-cell malignancies.[5]

-

Direct Anti-tumor Effect (PI3K-δ Inhibition): By blocking PI3K-δ within malignant B-cells, duvelisib inhibits the downstream AKT signaling cascade. This leads to a reduction in cell proliferation and viability, and the induction of apoptosis.[6]

-

Disruption of the Tumor Microenvironment (PI3K-γ Inhibition): Through the inhibition of PI3K-γ, duvelisib blocks chemokine-mediated migration of T-cells and M2 macrophage polarization.[6] This disrupts the supportive network that malignant B-cells rely on for survival and proliferation.

The dual inhibition of both isoforms has been shown to be more effective than targeting PI3K-δ alone in preclinical models.[7]

Quantitative Data Summary

The efficacy and pharmacodynamic effects of this compound have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Duvelisib

| PI3K Isoform | IC50 (nM) |

| PI3K-δ | 2.5 |

| PI3K-γ | 27 |

| PI3K-β | 85 |

| PI3K-α | 1602 |

Data sourced from preclinical biochemical assays.[8]

Table 2: Clinical Efficacy of Duvelisib in Relapsed/Refractory CLL/SLL (DUO Trial)

| Efficacy Endpoint | Duvelisib (n=95) | Ofatumumab (n=101) |

| Median Progression-Free Survival (PFS) | 16.4 months | 9.1 months |

| Overall Response Rate (ORR) | 78% | 39% |

Data from a subset of patients who received at least two prior therapies.[9][10]

Table 3: Clinical Efficacy of Duvelisib in Relapsed/Refractory Follicular Lymphoma (DYNAMO Trial)

| Efficacy Endpoint | Duvelisib (n=83) |

| Overall Response Rate (ORR) | 42% |

| Median Duration of Response (DOR) | 10 months |

| Median Progression-Free Survival (PFS) | 9.5 months |

Data from patients with disease refractory to rituximab and either chemotherapy or radioimmunotherapy.[9][11][12]

Table 4: Effect of Duvelisib on Serum Chemokine and Cytokine Levels (DUO Study)

| Chemokine/Cytokine | Median % Inhibition with Duvelisib |

| CCL17 | 43.8% |

| CXCL9 | 43.8% |

| CXCL10 | 43.8% |

| CXCL11 | 43.8% |

| IL-10 | 43.8% |

Reduction observed by Cycle 2, Day 1.[13]

Experimental Protocols

Western Blot Analysis of AKT Phosphorylation

This protocol describes the methodology to assess the inhibition of AKT phosphorylation in response to duvelisib treatment.

Materials:

-

Cell line of interest (e.g., CLL patient-derived cells)

-

Duvelisib

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with varying concentrations of duvelisib or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Cell Proliferation Assay using Ki-67 Staining

This protocol outlines the procedure for measuring cell proliferation via immunohistochemical staining of the Ki-67 antigen.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or cultured cells on coverslips

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-Ki-67

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate tissue sections. For cultured cells, fix with paraformaldehyde.

-

Antigen Retrieval: Heat the samples in antigen retrieval solution to unmask the epitope.

-

Permeabilization (for cultured cells): Treat cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding with blocking solution.

-

Primary Antibody Incubation: Incubate the samples with the anti-Ki-67 primary antibody.

-

Secondary Antibody Incubation: Wash the samples and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst.

-

Mounting and Imaging: Mount the samples and acquire images using a fluorescence microscope.

-

Analysis: Quantify the percentage of Ki-67 positive cells relative to the total number of cells.

Multiplex Immunoassay for Cytokine and Chemokine Profiling

This protocol describes the use of a Luminex-based multiplex immunoassay to quantify multiple cytokines and chemokines in patient serum or cell culture supernatant.

Materials:

-

Multiplex cytokine/chemokine bead-based assay kit (e.g., Milliplex)

-

Patient serum samples or cell culture supernatants

-

Assay plate (96-well)

-

Wash buffer

-

Detection antibodies

-

Streptavidin-phycoerythrin (SAPE)

-

Luminex instrument and software

Procedure:

-

Sample and Reagent Preparation: Prepare standards, quality controls, and samples according to the kit manufacturer's instructions.

-

Assay Plate Preparation: Add antibody-immobilized beads to the wells of the assay plate.

-

Sample Incubation: Add standards, controls, and samples to the appropriate wells and incubate to allow binding of the analytes to the beads.

-

Washing: Wash the plate to remove unbound material.

-

Detection Antibody Incubation: Add detection antibodies and incubate.

-

SAPE Incubation: Add SAPE and incubate.

-

Washing: Perform a final wash step.

-

Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.

-

Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine and chemokine.

Visualizations of Signaling Pathways and Workflows

Caption: PI3K-δ signaling pathway in malignant B-cells and the inhibitory action of this compound.

Caption: PI3K-γ signaling in the tumor microenvironment and the inhibitory effect of this compound.

Caption: Experimental workflow for Western blot analysis of AKT phosphorylation.

Conclusion

This compound (duvelisib) represents a significant advancement in the treatment of certain hematologic malignancies. Its dual inhibitory mechanism targeting both PI3K-δ and PI3K-γ allows for a comprehensive attack on the cancer by directly inducing apoptosis in malignant B-cells and by disrupting the supportive tumor microenvironment. The quantitative data from clinical trials underscore its efficacy, and the detailed experimental protocols provided herein offer a framework for further research and a deeper understanding of its pharmacodynamic effects. This in-depth technical guide serves as a valuable resource for scientists and clinicians working to advance the field of targeted cancer therapy.

References

- 1. Luminex Milliplex Cytokine/Chemokine 15-plex MAG [protocols.io]

- 2. Mechanism of Action - this compound® (duvelisib) - HCP Site [copiktrahcp.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tools.thermofisher.cn [tools.thermofisher.cn]

- 11. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

Duvelisib's Molecular Target Profile in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib, an oral small-molecule inhibitor, has emerged as a significant therapeutic agent in the landscape of hematological malignancies. This technical guide provides an in-depth overview of the molecular target profile of duvelisib in cancer cells, focusing on its mechanism of action, target engagement, and the experimental methodologies used for its characterization. Duvelisib is a dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), key enzymes in signaling pathways crucial for the proliferation, survival, and migration of malignant cells.[1][2][3] By targeting these specific isoforms, duvelisib not only directly impacts tumor cells but also modulates the tumor microenvironment, offering a multi-faceted approach to cancer therapy.[1][4][5]

Core Mechanism of Action: Dual Inhibition of PI3K-δ and PI3K-γ

Duvelisib's primary mechanism of action is the potent and selective inhibition of PI3K-δ and PI3K-γ.[1][2][3] These isoforms are predominantly expressed in hematopoietic cells and play critical, non-redundant roles in B-cell and T-cell signaling.

-

PI3K-δ Inhibition: This action directly disrupts the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies and is essential for the survival and proliferation of malignant B-cells.[1][6] Inhibition of PI3K-δ leads to decreased downstream signaling, including the phosphorylation of AKT, a key protein in cell survival pathways.[7]

-

PI3K-γ Inhibition: This targets the tumor microenvironment by interfering with chemokine signaling in T-cells and myeloid cells.[1][8] This disruption reduces the migration and differentiation of supportive cells like T-regulatory cells and M2 macrophages, which normally create a protective niche for tumor cells.[1]

The dual inhibition of both isoforms provides a more comprehensive anti-cancer effect than targeting either isoform alone.[9]

Quantitative Molecular Target Profile

The inhibitory activity of duvelisib against PI3K isoforms and other kinases has been quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for duvelisib.

| Target | Assay Type | Value | Reference |

| PI3K-δ | IC50 (cell-free) | 2.5 nM | [2] |

| Ki (cell-free) | 23 pM | [8] | |

| PI3K-γ | IC50 (cell-free) | 27 nM | [2] |

| Ki (cell-free) | 243 pM | [8] | |

| PI3K-α | IC50 (cell-free) | 1602 nM | [2] |

| PI3K-β | IC50 (cell-free) | 85 nM | [2] |

| SYK | - | Limited direct inhibition data available | |

| B-cell Proliferation | EC50 | 0.5 nM (murine/human) | [8] |

| T-cell Proliferation | EC50 | 9.5 nM (human) | [8] |

Signaling Pathway Perturbation

Duvelisib's inhibition of PI3K-δ and PI3K-γ leads to the downregulation of the canonical PI3K/AKT/mTOR signaling pathway. This is a critical cascade that promotes cell survival, growth, and proliferation.[6][10]

Off-Target Profile and Selectivity

While duvelisib is highly selective for PI3K-δ and PI3K-γ, comprehensive kinome profiling is essential to fully characterize its off-target effects, especially at higher concentrations.[1] One identified off-target activity is on activation-induced cytidine deaminase, which has been associated with genomic instability in B-cells.[1] Further kinome-wide screening provides a broader understanding of potential off-target interactions that could contribute to both efficacy and toxicity.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of duvelisib's molecular target profile. Below are outlines of key experimental protocols.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is used to determine the in vitro inhibitory activity of duvelisib against PI3K isoforms.

Principle: This is a competitive immunoassay that measures the production of PIP3 from PIP2 by the PI3K enzyme. The HTRF signal is inversely proportional to the amount of PIP3 produced, and therefore to the kinase activity.

General Protocol:

-

Reagents: Recombinant human PI3K isoforms (δ, γ, α, β), PIP2 substrate, ATP, HTRF detection reagents (e.g., europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and streptavidin-Allophycocyanin).

-

Reaction Setup: In a 384-well plate, add the PI3K enzyme, PIP2 substrate, and varying concentrations of duvelisib.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and add the HTRF detection reagents.

-

Measurement: After another incubation period, read the plate on an HTRF-compatible microplate reader, measuring fluorescence at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the duvelisib concentration to determine the IC50 value.

Western Blot Analysis for Phospho-AKT

This method is used to assess the effect of duvelisib on the downstream PI3K signaling pathway in cancer cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of AKT (p-AKT), the activation state of the PI3K pathway can be determined.

General Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., lymphoma cell lines) and treat with various concentrations of duvelisib for a specified time.

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473 or Thr308) and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

Cell Viability Assay

This assay measures the effect of duvelisib on the proliferation and survival of cancer cells.

Principle: Various methods can be used to assess cell viability, often by measuring metabolic activity (e.g., MTS or MTT assays) or ATP content (e.g., CellTiter-Glo assay), which correlates with the number of viable cells.

General Protocol (MTS Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with a serial dilution of duvelisib.

-

Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

-

Reagent Addition: Add the MTS reagent to each well.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of the duvelisib concentration to determine the EC50 value.

Conclusion

Duvelisib's molecular target profile is centered on its dual inhibitory activity against PI3K-δ and PI3K-γ. This targeted approach not only directly inhibits the growth and survival of malignant B-cells but also disrupts the supportive tumor microenvironment. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the intricate mechanisms of action of duvelisib in cancer cells. A thorough understanding of its on- and off-target effects is critical for optimizing its therapeutic potential and managing its clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Duvelisib attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Duvelisib in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on duvelisib (formerly IPI-145), an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), in the context of leukemia. Duvelisib's unique mechanism of targeting both PI3K-δ, crucial for B-cell proliferation and survival, and PI3K-γ, a key mediator of the tumor microenvironment, has demonstrated significant anti-leukemic activity in a variety of preclinical models.[1][2][3][4][5][6] This document synthesizes key findings on its mechanism of action, efficacy data from in vitro and in vivo studies, and detailed experimental methodologies to support further research and development.

Mechanism of Action and Signaling Pathway Inhibition

Duvelisib exerts its anti-leukemic effects by dually inhibiting the PI3K-δ and PI3K-γ isoforms, which are preferentially expressed in hematopoietic cells.[3][5][7] Inhibition of PI3K-δ directly disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of malignant B-cells.[1][2][5] Concurrently, inhibition of PI3K-γ modulates the tumor microenvironment by interfering with chemokine signaling and the function of supportive cells like T-cells and macrophages.[1][3][5][8] This dual action leads to reduced cellular proliferation, increased apoptosis of cancerous cells, and disruption of the supportive leukemic niche.[1][5][9]

The primary signaling cascade affected by duvelisib is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[10][11][12] By blocking PI3K, duvelisib prevents the phosphorylation of AKT, a key downstream effector, thereby inhibiting the entire signaling cascade.[1][13]

Quantitative Preclinical Efficacy of Duvelisib

The preclinical activity of duvelisib has been quantified across various leukemia cell lines and patient-derived samples. The following tables summarize key efficacy data.

Table 1: In Vitro Potency of Duvelisib in Leukemia Models

| Parameter | Cell Type/Model | Value | Reference |

| IC50 (p110δ) | Enzyme Assay | 2.5 nM | [14] |

| IC50 (p110γ) | Enzyme Assay | 27.4 nM | [14] |

| IC50 (p110β) | Enzyme Assay | 85 nM | [14] |

| IC50 (p110α) | Enzyme Assay | 1602 nM | [14] |

| EC50 (Proliferation) | Primary CLL Cells | 0.46 nM | [9] |

| IC50 (p-AKT Ser473) | Primary CLL Cells | 0.36 nM | [15][16] |

| Viability Reduction | BCR-stimulated Primary CLL Cells (1 µM Duvelisib) | Median 20% apoptosis | [15] |

| Viability Reduction | Stromal Co-cultured Primary CLL Cells (1 µM Duvelisib) | Significant reduction to median 73% | [16] |

Table 2: In Vivo Efficacy of Duvelisib in Leukemia Xenograft Models

| Model | Treatment | Outcome | Reference |

| Pediatric ALL PDX | 50 mg/kg, twice daily for 28 days | Reduced leukemia cells in peripheral blood in 4 PDXs; 1 objective response | [17] |

| CLL Xenograft | Not specified | Diminished ability of CLL cells to home to the spleen | [9] |

| PTCL PDX | Not specified | Shift in tumor-associated macrophages from M2 to M1 phenotype | [7][18] |

| DoHH2 Xenograft (Transformed Follicular Lymphoma) | Not specified | Significantly greater tumor growth inhibition compared to a PI3K-δ selective inhibitor | [19] |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to evaluate duvelisib's efficacy.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and apoptotic effects of duvelisib on leukemia cells.

-

Methodology:

-

Cell Culture: Primary chronic lymphocytic leukemia (CLL) cells are isolated from patient samples and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. For co-culture experiments, CLL cells are cultured with bone marrow stromal cells.[9][16]

-

Drug Treatment: Cells are treated with varying concentrations of duvelisib or a vehicle control (DMSO) for specified time periods (e.g., 24-96 hours).[9][16][20]

-

Viability Assessment: Cell viability is measured using assays such as Annexin V/7-AAD staining followed by flow cytometry to distinguish between live, apoptotic, and necrotic cells.[20]

-

Data Analysis: The percentage of apoptotic cells is calculated, and IC50 values are determined by plotting cell viability against drug concentration.

-

References

- 1. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duvelisib: a phosphoinositide-3 kinase δ/γ inhibitor for chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 6. investor.verastem.com [investor.verastem.com]

- 7. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Duvelisib Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Clinical Applications of PI3K/AKT/mTOR Pathway Inhibitors as a Therapeutic Option for Leukemias | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]

- 12. researchgate.net [researchgate.net]

- 13. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Duvelisib: A Technical Guide to its Role in Modulating the Tumor Microenvironment

Audience: Researchers, scientists, and drug development professionals.

Abstract

Duvelisib, an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), represents a significant therapeutic agent in hematologic malignancies. Its mechanism of action extends beyond direct cytotoxicity to malignant cells, critically involving the modulation of the tumor microenvironment (TME). By targeting PI3K-δ, primarily expressed in leukocytes, and PI3K-γ, prevalent in T-cells and myeloid cells, duvelisib disrupts the complex network of signaling that supports tumor growth and immune evasion. This guide provides an in-depth technical overview of duvelisib's core mechanisms, summarizing its impact on key immune cell populations, cytokine signaling, and the resultant anti-tumor activity. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols, and provides visual representations of the critical signaling pathways and cellular interactions to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual PI3K-δ/γ Inhibition

Duvelisib's therapeutic efficacy stems from its specific, dual inhibition of PI3K-δ and PI3K-γ, two isoforms pivotal to the function of both malignant and non-malignant hematopoietic cells[1][2][3].

-

PI3K-δ Inhibition : This isoform is critical for B-cell receptor (BCR) signaling.[1][2] By blocking PI3K-δ, duvelisib directly impedes the survival and proliferation signals essential for malignant B-cells, leading to reduced cellular growth and increased apoptosis.[1][4]

-

PI3K-γ Inhibition : This isoform is a key mediator of chemokine signaling in T-cells and myeloid cells.[1][2] Its inhibition by duvelisib interferes with the migration and function of various immune cells, thereby remodeling the supportive TME.[1][5]

This dual mechanism allows duvelisib to not only target the tumor cell directly but also to dismantle the supportive microenvironment and potentially activate anti-tumor immune responses[2][3][6].

Modulation of the Tumor Microenvironment

Duvelisib orchestrates a significant shift within the TME by altering the balance and function of key immune cell populations.

Reprogramming of Macrophages

One of the most profound effects of duvelisib is its ability to repolarize tumor-associated macrophages (TAMs). Through the inhibition of PI3K-γ, duvelisib blocks the differentiation of immunosuppressive M2-like macrophages and promotes a shift towards an inflammatory, anti-tumor M1-like phenotype.[2][4][7][8] This reprogramming enhances phagocytosis and anti-tumor immune responses.[3][7]

Impact on T-Cell Populations

Duvelisib exerts complex effects on T-cells. The inhibition of PI3K-δ can reduce the number and suppressive function of regulatory T-cells (Tregs), which are known to dampen anti-tumor immunity.[9] This action can help unleash cytotoxic T-lymphocyte (CTL) activity against the tumor.[2][3] While some studies show that dual PI3K-δ/γ inhibition can reduce overall T-cell activation and proliferation in vitro[10], other contexts, such as CAR-T cell manufacturing, demonstrate a beneficial effect, where duvelisib treatment enriches for T-stem cell memory and CD8+ CAR T-cells, leading to enhanced anti-tumor cytotoxicity.[11]

Reduction of Immunosuppressive Cytokines and Chemokines

Duvelisib significantly alters the secretome of the TME. Clinical studies have demonstrated that treatment leads to a rapid and sustained reduction in serum levels of numerous cytokines and chemokines that are crucial for the communication between malignant cells and the supportive TME.[5][12]

| Analyte | Median Change from Baseline | Significance (p-value) | Putative Role in TME |

| CCL17, CCL22 | Decreased to ≤ 50%[12] | < 0.0002[12] | Chemoattractants for Tregs |

| CXCL13 | Decreased to ≤ 50%[12] | < 0.0002[12] | B-cell chemoattractant, TME organization |

| IL-10 | Decreased to ≤ 50%[12] | < 0.0002[12] | Immunosuppressive cytokine |

| TNF-α | Decreased to ≤ 50%[12] | < 0.0002[12] | Pro-inflammatory, but also supports tumor growth |

| MMP-9 | Decreased to ≤ 50%[12] | < 0.0002[12] | Extracellular matrix remodeling, metastasis |

| CCL3, CCL4 | Decreased to ≤ 50%[12] | < 0.0002[12] | Pro-survival signaling for CLL cells |

| Table 1: Summary of Duvelisib's Effect on Key Serum Analytes in CLL Patients. Data from a Phase 1 study analyzing serum from 52 patients at Cycle 1 Day 8 (C1D8) compared to baseline[12]. |

Clinical Efficacy and Pharmacodynamic Effects

The modulation of the TME by duvelisib translates into significant clinical activity across various hematologic malignancies.

| Malignancy | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Study Reference |

| PTCL | Relapsed/Refractory (n=16) | 50.0% | 18.8% (3 patients) | [3][7][8] |

| CTCL | Relapsed/Refractory (n=19) | 31.6% | 0% | [3][7][8] |

| CLL/SLL | Relapsed/Refractory (n=55) | 56% | 1.8% (1 patient) | [2][5] |

| iNHL | Relapsed/Refractory (n=31) | 58% | 19.4% (6 patients) | [5] |

| AITL | Relapsed/Refractory (n=30) | 66.7% | 53.3% | [13] |

| Table 2: Summary of Clinical Activity of Duvelisib Monotherapy in Phase 1/2 Trials. |

Pharmacodynamic studies confirm on-target activity, showing near-complete inhibition of proliferation marker Ki-67 and phospho-AKT in CLL tumor cells by the second cycle of treatment[5].

Key Experimental Protocols

In Vivo Macrophage Polarization Assessment

-

Objective: To determine the effect of duvelisib on the polarization of tumor-associated macrophages in vivo.

-

Model: Immunodeficient mice (e.g., NSG) are engrafted with a patient-derived xenograft (PDX) from a hematologic malignancy such as Peripheral T-Cell Lymphoma (PTCL).[7][8]

-

Treatment: Once tumors are established, mice are treated with duvelisib (e.g., administered orally) or a vehicle control for a specified period.[7][8]

-

Analysis: Tumors and spleens are harvested, and single-cell suspensions are prepared. Flow cytometry is used to quantify macrophage populations and their polarization state.

-

Markers:

-

Expected Outcome: A significant decrease in the proportion of CD206+ M2-like macrophages and a corresponding increase in MHC-II+ M1-like macrophages in the duvelisib-treated group compared to the vehicle control[7][8].

Serum Cytokine and Chemokine Profiling

-

Objective: To measure the systemic effect of duvelisib on circulating factors within the TME.

-

Sample Collection: Serum is collected from patients at baseline (pre-treatment) and at specified time points during treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1)[12].

-

Analysis Platform: A multiplex immunoassay platform, such as Luminex xMAP technology, is used to simultaneously quantify a large panel of analytes (e.g., 72 different cytokines, chemokines, and matrix metalloproteinases) from a small sample volume[12].

-

Data Processing: Analyte concentrations are compared between time points for each patient. Statistical analysis (e.g., paired t-tests with corrections for multiple comparisons) is performed to identify significant changes from baseline.

-

Expected Outcome: Statistically significant reductions in the median serum levels of key pro-tumorigenic and immunosuppressive analytes following duvelisib treatment[5][12].

Conclusion

Duvelisib's role in cancer therapy is multifaceted, defined by its dual inhibition of PI3K-δ and PI3K-γ. This mechanism confers a powerful combination of direct anti-tumor effects and a profound remodeling of the tumor microenvironment. By disrupting B-cell signaling, shifting macrophage polarization from an immunosuppressive to an inflammatory state, altering T-cell dynamics, and reducing the secretion of tumor-supporting cytokines, duvelisib effectively dismantles the protective niche that cancer cells rely on for survival and proliferation. The data presented in this guide underscore the importance of targeting the TME and provide a technical foundation for further research into optimizing and expanding the clinical application of duvelisib and other TME-modulating agents.

References

- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 2. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 5. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Simultaneous Inhibition of PI3Kgamma and PI3Kdelta Deteriorates T-cell Function With Implications for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3Kδ/γ inhibition promotes human CART cell epigenetic and metabolic reprogramming to enhance antitumor cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. onclive.com [onclive.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vitro Effects of Duvelisib on T-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib (COPIKTRA®) is an oral small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] While the PI3K-δ isoform is predominantly expressed in leukocytes and is crucial for B-cell receptor signaling, the PI3K-γ isoform is more prevalent in T-cells and myeloid cells, where it plays a significant role in chemokine signaling and inflammation.[3] This dual inhibitory mechanism allows duvelisib to not only exert direct effects on malignant cells but also to modulate the function of non-malignant immune cells, including T-lymphocytes, within the tumor microenvironment.[4][5] Understanding the specific in vitro effects of duvelisib on T-cell function is critical for elucidating its therapeutic mechanisms and potential immunomodulatory consequences. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Mechanism of Action in T-Cells: PI3K-δ/γ Inhibition

In T-cells, PI3K signaling is central to transducing signals from the T-cell receptor (TCR) and chemokine receptors, which govern cell activation, proliferation, differentiation, and migration.[3] Duvelisib exerts its effects by inhibiting the PI3K-δ and PI3K-γ isoforms, which blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors like Akt and mammalian target of rapamycin (mTOR), thereby disrupting multiple T-cell functions.[3][6]

The PI3K-γ isoform is particularly important for T-cell migration in response to chemokines.[4] Inhibition of PI3K-γ interferes with signaling in T-cells, leading to reduced cellular migration.[3] In Jurkat T-cell lines, treatment with duvelisib at concentrations of 1 or 5 μmol/L for 48 hours resulted in the inhibition of Akt phosphorylation, confirming the disruption of this key signaling pathway.[6]

Quantitative Effects of Duvelisib on T-Cell Function

In vitro studies have quantified the impact of duvelisib on various aspects of T-cell biology, including proliferation, differentiation, and expression of key functional markers.

T-Cell Proliferation and Viability

Duvelisib has demonstrated a dose-dependent effect on T-cell proliferation. In studies using T-cells from patients with Chronic Lymphocytic Leukemia (CLL), the addition of duvelisib to ex vivo cultures led to a mean 150% increase in the number of T-cells, suggesting a potential to overcome T-cell exhaustion.[7] In malignant T-cell lines, duvelisib potently induced cell death, particularly in lines with constitutive phosphorylation of Akt.[8][9]

| Parameter | Cell Type | Duvelisib Concentration | Effect | Reference |

| T-Cell Count | CLL Patient T-Cells | Dose-dependent | Mean 150% increase in T-cell number ex vivo. | [7] |

| Proliferation Index | Healthy Donor CD3+ T-Cells | 10 µM | Significant reduction in proliferation index compared to control. | [10] |

| Viability | Malignant T-Cell Lines (with pAKT) | Not specified | Potent induction of cell death; exceeded killing by idelalisib. | [8][9][11] |

T-Cell Differentiation and Phenotype Modulation

Duvelisib significantly alters the differentiation and phenotype of T-cell subsets. It has been shown to normalize the CD4/CD8 ratio in T-cell cultures from CLL patients and reduce the expression of exhaustion markers.[7]

| T-Cell Subset / Marker | Cell Source | Effect of Duvelisib | Key Finding | Reference |

| CD4/CD8 Ratio | CLL Patient T-Cells | Decrease | Ratio decreased from a mean of 4.96 to 2.37. | [7] |

| CD8+ T-Cells | CLL Patient T-Cells | Increase | Dose-dependent increase in the frequency of CD8+ T-cells. | [7] |

| Naive & Memory T-Cells | CLL Patient T-Cells | Increase | Maximized the number of CD8+ T-stem cell memory, naive, and central memory T-cells. | [7] |

| Regulatory T-Cells (Tregs) | Healthy Naive CD4+ T-Cells | No significant change | At 10 µM, did not significantly alter differentiation to FOXP3+ Tregs. | [10] |

| Th17 Cells (RORγT+) | Healthy Naive CD4+ T-Cells | Increase | At 10 µM, significantly increased differentiation to RORγT+ Th17 cells. | [10] |

| TIM-3 (Exhaustion Marker) | CLL Patient CD8+ T-Cells | Decrease | Dose-dependent decrease in TIM-3 expression. | [7] |

T-Cell Migration (Chemotaxis)

The PI3K-γ isoform is a key mediator of chemokine-induced T-cell migration. Duvelisib effectively inhibits this process.

| Parameter | Cell Type | Stimulus | Effect of Duvelisib | Reference |

| Cell Migration | Primary T-Cells | CXCL12 | Inhibition of migration; found to be a PI3K-γ mediated process. | [4] |

| pAKT Upregulation | Primary CD3+ T-Cells | CXCL12 | Increase in pAKT was mediated by PI3K-γ and inhibited by duvelisib. | [4] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the in vitro effects of duvelisib on T-cell function.

T-Cell Proliferation Assay (Dye Dilution Method)

This assay measures the number of cell divisions a T-cell population undergoes. Proliferation is assessed by the progressive halving of fluorescence intensity of a cell-permeant dye with each cell division.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify T-cells using magnetic-activated cell sorting (MACS) if required.

-

Dye Labeling: Resuspend cells at 1x10^6 cells/mL in phosphate-buffered saline (PBS). Add a cell proliferation dye (e.g., CellTrace™ Violet) to a final concentration of 1-5 µM. Incubate for 20 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of complete culture medium (e.g., RPMI-1640 + 10% FBS) and incubate for 5 minutes.

-

Cell Culture: Plate the labeled cells in a 96-well plate. Add T-cell stimuli (e.g., anti-CD3/CD28 beads or phytohemagglutinin) and varying concentrations of duvelisib or a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest cells, wash with PBS, and analyze on a flow cytometer. The proliferation index can be calculated using analysis software like ModFit.[10]

Western Blotting for PI3K/Akt Pathway Analysis

This technique is used to detect and quantify the phosphorylation status of proteins within a signaling cascade, such as Akt, to confirm pathway inhibition.[6]

Methodology:

-

Cell Culture and Treatment: Culture T-cells (e.g., Jurkat cell line) and treat with varying concentrations of duvelisib (e.g., 1 µM, 5 µM) or vehicle for a specified time (e.g., 48 hours).[6]

-

Cell Lysis: Harvest and wash the cells. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Flow Cytometry for T-Cell Phenotyping and Differentiation

Flow cytometry is essential for identifying and quantifying different T-cell subpopulations based on their expression of surface and intracellular markers.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from in vitro cultures treated with duvelisib.

-

Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RO, CD27, TIM-3) in a staining buffer (e.g., PBS + 2% FBS). Incubate on ice, protected from light.

-

Fixation and Permeabilization (for intracellular targets): If staining for intracellular proteins (e.g., FOXP3 for Tregs, RORγT for Th17), fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.

-

Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular targets.

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the acquired data using software (e.g., FlowJo) to gate on specific populations and quantify marker expression.

Conclusion

In vitro evidence demonstrates that duvelisib has multifaceted effects on T-cell function, driven by its dual inhibition of PI3K-δ and PI3K-γ. It modulates T-cell proliferation, viability, and migration. Critically, duvelisib can reshape T-cell differentiation and phenotype, favoring an increase in CD8+ T-cells and Th17 cells while reducing exhaustion markers.[7][10] These immunomodulatory properties, which can be quantified using the detailed protocols provided herein, are fundamental to its mechanism of action and clinical profile in treating hematologic malignancies.[8]

References

- 1. Duvelisib - Wikipedia [en.wikipedia.org]

- 2. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 3. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Mechanism of Action - this compound® (duvelisib) - HCP Site [copiktrahcp.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3Kδ/γ inhibition promotes human CART cell epigenetic and metabolic reprogramming to enhance antitumor cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Impact of Copiktra (Duvelisib) on Cytokine and Chemokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copiktra® (duvelisib) is an oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are critical components of signaling pathways that regulate the growth, survival, and migration of malignant B-cells and influence the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on cytokine and chemokine signaling, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the core signaling pathways.

Duvelisib's dual inhibitory action is key to its therapeutic effect. The inhibition of PI3K-δ directly impacts malignant B-cells by disrupting B-cell receptor (BCR) signaling, which is crucial for their proliferation and survival.[3] Concurrently, the inhibition of PI3K-γ modulates the TME by interfering with chemokine signaling, which in turn affects the migration and function of supportive immune cells like T-cells and macrophages.[3][4] This dual activity not only targets the cancer cells directly but also disrupts the supportive network that contributes to tumor growth and immune evasion.

Core Mechanism of Action: PI3K-δ and PI3K-γ Inhibition

This compound exerts its effects by inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits and activates downstream signaling proteins, most notably Akt. The subsequent PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival. By blocking this pathway, duvelisib induces apoptosis in malignant B-cells.[3]

Furthermore, PI3K-γ is predominantly expressed in leukocytes and plays a crucial role in chemokine receptor signaling. By inhibiting PI3K-γ, this compound interferes with the migration of T-cells and the polarization of macrophages, key components of the TME that can either support or suppress tumor growth.

Impact on Cytokine and Chemokine Signaling: Quantitative Data

Clinical studies have demonstrated that treatment with duvelisib leads to a significant reduction in the serum levels of numerous pro-inflammatory cytokines and chemokines that are integral to the pathophysiology of hematologic malignancies. This modulation of the TME is a critical aspect of this compound's therapeutic effect.

DUO Study: Cytokine and Chemokine Modulation in Chronic Lymphocytic Leukemia (CLL)

The Phase 3 DUO study (NCT02004522) evaluated the efficacy and safety of duvelisib in patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL). An analysis of serum samples from this study revealed a significant reduction in several key cytokines and chemokines in patients treated with duvelisib compared to ofatumumab.

| Analyte | Median % Inhibition with Duvelisib | Significance (p-value vs. Ofatumumab) |

| CCL1 | 43.8% | ≤0.0009 |

| CCL17 | 43.8% | ≤0.0009 |

| CXCL9 | 43.8% | ≤0.0009 |

| CXCL10 | 43.8% | ≤0.0009 |

| CXCL11 | 43.8% | ≤0.0009 |

| IL-10 | 43.8% | ≤0.0009 |

Data from Weaver et al., J Clin Oncol 36, 2018 (suppl; abstr 12048)[5]

Additionally, a separate analysis of the DUO study data showed that for eight chemokines that were reduced in both treatment arms, the magnitude of reduction was significantly greater in the duvelisib arm (median % inhibition of 64.6% vs. 26.8% for ofatumumab; p≤0.001).[5] Many of the chemokines inhibited by duvelisib are associated with the TME, including TNFα, IL-10, IL2Rα, IL12P40, CCL1, CCL17, CCL19, CXCL9, CXCL10, CXCL11, and CXCL13.[5]

DYNAMO Study: Cytokine and Chemokine Modulation in Indolent Non-Hodgkin Lymphoma (iNHL)

The Phase 2 DYNAMO study (NCT01882803) investigated the efficacy and safety of duvelisib in patients with refractory iNHL. Similar to the findings in the DUO study, a significant reduction in a broad range of cytokines and chemokines was observed in patients treated with duvelisib.

| Analyte | Significance of Inhibition (p-value) |

| 13 Corresponding Chemokines | ≤0.008 |

Data from Weaver et al., J Clin Oncol 36, 2018 (suppl; abstr 12048)[5]

Phase 1 Study: Broad Reduction in Cytokines and Chemokines

A Phase 1 study of duvelisib in patients with advanced hematologic malignancies also demonstrated a significant and rapid reduction in a wide array of serum cytokines and chemokines. The following table summarizes the analytes that showed a median decrease of ≥50% from baseline by Cycle 1 Day 8.

| Analyte | Median Decrease from Baseline |

| CCL1 | ≥50% |

| CCL3 | ≥50% |

| CCL4 | ≥50% |

| CCL17 | ≥50% |

| CCL22 | ≥50% |

| CXCL10 | ≥50% |

| CXCL13 | ≥50% |

| IL-6 | ≥50% |

| IL-10 | ≥50% |

| IL-12p40 | ≥50% |

| MMP-9 | ≥50% |

| MMP-12 | ≥50% |

| TNFα | ≥50% |

Data from a Phase 1 study in advanced hematologic malignancies.

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways affected by this compound.

References

- 1. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

Duvelisib's Dual Inhibitory Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duvelisib (formerly IPI-145) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). This dual inhibitory mechanism is critical to its therapeutic effect in certain hematologic malignancies. By targeting PI3K-δ, which is highly expressed in leukocytes and crucial for B-cell receptor (BCR) signaling, duvelisib directly impedes the proliferation and survival of malignant B-cells.[1][2] Simultaneously, its inhibition of PI3K-γ, which is involved in chemokine signaling and inflammation, disrupts the supportive tumor microenvironment by modulating T-cells and myeloid cells.[1][3] This comprehensive approach of targeting both the tumor cell itself and its protective niche provides a potent therapeutic strategy.[1] This guide provides an in-depth technical overview of duvelisib's core inhibitory functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Duvelisib's Inhibitory Activity

The following tables summarize the quantitative data on duvelisib's inhibitory potency against various PI3K isoforms and its effects on cellular processes.

| Target Isoform | IC50 (nM) | Assay Type | Reference |

| PI3K-δ | 2.5 | Not Specified | [4] |

| PI3K-γ | 27.4 | Not Specified | [4] |

| PI3K-β | 85 | Not Specified | [4] |

| PI3K-α | 1602 | Not Specified | [4] |

Table 1: In vitro inhibitory activity of duvelisib against PI3K isoforms. IC50 values represent the concentration of duvelisib required to inhibit 50% of the kinase activity.

| Cell Type | Process | EC50 (nM) | Reference |

| Primary B-cells | Proliferation | 0.5 | [5] |

| Primary T-cells | Proliferation | 9.5 | [5] |

Table 2: Cellular activity of duvelisib. EC50 values represent the concentration of duvelisib required to achieve 50% of the maximal effect on cellular processes.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantitatively measures the enzymatic activity of PI3K and the inhibitory effect of duvelisib.

Principle: The HTRF kinase assay is based on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In the assay, a biotinylated substrate is phosphorylated by the PI3K enzyme. A Europium-labeled antibody specific for the phosphorylated substrate and streptavidin-XL665 are then added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Duvelisib, as an inhibitor, will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1x Kinase Reaction Buffer.

-

Prepare a stock solution of duvelisib in DMSO and perform serial dilutions to obtain the desired concentrations.

-

Prepare a solution of the PI3K enzyme (e.g., recombinant human PI3K-δ or PI3K-γ) in Kinase Reaction Buffer.

-

Prepare a solution of the biotinylated substrate (e.g., PIP2) in Kinase Reaction Buffer.

-

Prepare a solution of ATP in Kinase Reaction Buffer.

-

Prepare the HTRF detection reagents according to the manufacturer's instructions.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the duvelisib solution or DMSO (vehicle control) to the appropriate wells.

-

Add 4 µL of the PI3K enzyme solution to all wells except the negative control wells.

-

Add 4 µL of the biotinylated substrate solution to all wells.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding the HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (for the donor) and 665 nm (for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the duvelisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (WST-1)

This assay assesses the effect of duvelisib on the proliferation of cancer cell lines.

Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture a hematologic malignancy cell line (e.g., a B-cell lymphoma line) in appropriate media.

-

Harvest the cells and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of duvelisib in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the duvelisib-containing medium or control medium (with DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

-

WST-1 Assay and Data Analysis:

-

Add 10 µL of the WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Plot the percentage of proliferation against the log of the duvelisib concentration to determine the EC50 value.[6]

-

Western Blot Analysis of PI3K Pathway Inhibition

This technique is used to detect the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest. By using antibodies that recognize the phosphorylated forms of proteins, the activation state of a signaling pathway can be assessed.

Detailed Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with duvelisib or a vehicle control for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.

-

Quantify the band intensities using densitometry software. A decrease in the p-Akt/total Akt ratio upon duvelisib treatment indicates inhibition of the PI3K pathway.[2]

-

Mandatory Visualizations

Caption: PI3K Signaling Pathway and the inhibitory action of Duvelisib.

Caption: General experimental workflow for characterizing Duvelisib's activity.

Caption: Logical relationship of Duvelisib's dual inhibitory function.

References

- 1. researchgate.net [researchgate.net]

- 2. Duvelisib attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duvelisib: a new phosphoinositide-3-kinase inhibitor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. creative-bioarray.com [creative-bioarray.com]

Exploratory Studies of Duvelisib in Solid Tumors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duvelisib, an oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K), has demonstrated significant clinical activity in hematologic malignancies.[1][2][3] Its mechanism of action, which involves not only direct effects on malignant cells but also profound modulation of the tumor microenvironment (TME), provides a strong rationale for its exploration in solid tumors.[4][5][6] This document synthesizes the core preclinical and clinical findings of duvelisib in solid tumor contexts, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. While clinical development has primarily focused on blood cancers, the data suggest that by targeting PI3K-δ and PI3K-γ, duvelisib can disrupt immunosuppressive signals within the TME, potentially unleashing anti-tumor immunity and synergizing with other cancer therapies.[7]

Core Mechanism of Action: Dual PI3K-δ/γ Inhibition

The PI3K signaling cascade is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] The Class I PI3K isoforms δ and γ are primarily expressed in leukocytes, playing distinct but complementary roles in immunity and cancer.[2][8]

-

PI3K-δ Inhibition: This isoform is crucial for B-cell receptor signaling and is constitutively active in many B-cell malignancies.[2][4] Its inhibition directly impedes the proliferation and survival of malignant B cells.[3][4] In the context of solid tumors, PI3K-δ signaling is involved in the function of regulatory T cells (Tregs), which suppress anti-tumor immune responses.

-

PI3K-γ Inhibition: This isoform is involved in chemokine signaling and inflammation, mediating the migration and function of T cells and myeloid cells.[2][4] Inhibition of PI3K-γ can block the migration of immunosuppressive cells into the TME and reprogram tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an inflammatory, anti-tumor M1 phenotype.[6][9]

By simultaneously targeting both isoforms, duvelisib offers a multi-pronged approach: directly inhibiting tumor cell signaling where these isoforms are expressed and, more broadly, disrupting the supportive, immunosuppressive network within the TME.[5][6]

References

- 1. Duvelisib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 3. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 5. researchgate.net [researchgate.net]

- 6. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]

- 9. Duvelisib, an oral dual PI3K-δ,γ inhibitor, shows clinical and pharmacodynamic activity in chronic lymphocytic leukemia and small lymphocytic lymphoma in a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Duvelisib In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib is an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K)[1][2][3]. The PI3K signaling pathway is crucial for various cellular functions, including cell growth, proliferation, survival, and migration[1][2][4]. In certain hematologic malignancies, this pathway is often dysregulated, promoting tumor growth and survival[5][6]. Duvelisib's mechanism of action involves the dual inhibition of PI3K-δ and PI3K-γ, which disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively, leading to reduced proliferation and increased apoptosis of malignant cells[1][3][4].

These application notes provide detailed protocols for assessing the in vitro efficacy of duvelisib on cell viability using common colorimetric and luminescent assays. The provided methodologies are intended to serve as a guide for researchers in establishing robust and reproducible experiments to evaluate the cytotoxic and cytostatic effects of duvelisib.

Data Presentation

The following table summarizes the in vitro inhibitory potency of duvelisib against PI3K isoforms and its effect on the viability of various cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 | Notes |

| p110δ | Cell-free kinase assay | 1 nM (IC50), 23 pM (Ki) | Highly potent inhibition of the delta isoform.[7] |

| p110γ | Cell-free kinase assay | 50 nM (IC50), 243 pM (Ki) | Potent inhibition of the gamma isoform.[7] |

| p110α | Cell-free kinase assay | 1602 nM (IC50) | Significantly less potent against the alpha isoform.[8][9] |

| p110β | Cell-free kinase assay | 85 nM (IC50) | Moderate potency against the beta isoform.[8][9] |

| Human B-cell proliferation | Proliferation assay | 0.5 nM (EC50) | Strong anti-proliferative effect on B-cells.[7] |

| Human T-cell proliferation | Proliferation assay | 9.5 nM (EC50) | Demonstrates immunomodulatory effects.[7][10] |

| DOHH-2 (Human B-cell lymphoma) | MTT assay (72 hrs) | 0.2 µM (IC50) | [9] |

| Jurkat (Human T-cell leukemia) | CellTiter-Glo (3 days) | 1.9 µM (IC50) | [7] |

| MOLT4 (Human T-cell leukemia) | CellTiter-Glo (3 days) | 2.3 µM (IC50) | [7] |

| MV4-11 (Human AML) | CellTiter-Glo (3 days) | 4.4 µM (IC50) | [7] |

| 4T1 (Mouse breast cancer) | CCK-8 assay (24 hrs) | 22.88 µM (IC50) | [9] |

| A549 (Human lung carcinoma) | Not specified | > 100 µM (IC50) | [9] |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway affected by duvelisib. Duvelisib targets the PI3K delta and gamma isoforms, which are critical components of the PI3K/AKT/mTOR signaling cascade.

References

- 1. What is the mechanism of Duvelisib? [synapse.patsnap.com]

- 2. Duvelisib - Wikipedia [en.wikipedia.org]

- 3. Duvelisib: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]

- 5. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]